Volonomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La volonomycina es un antibiótico dodecadepsipéptido natural que producen varias especies del género Streptomyces, notablemente Streptomyces fulvissimus . Es miembro del grupo de ionóforos neutros naturales, que son compuestos que facilitan el transporte de iones a través de las membranas lipídicas. La volonomycina es altamente selectiva para los iones potasio sobre los iones sodio, lo que la convierte en una herramienta valiosa en estudios bioquímicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La volonomycina se sintetiza a través de una vía de sintetasa de péptidos no ribosómicos (NRPS). La síntesis implica el ensamblaje de tres moles cada uno de L-valina, ácido D-alfa-hidroxiisovalérico, D-valina y ácido L-láctico, que se unen alternativamente para formar un anillo de 36 miembros . Las condiciones de reacción típicamente involucran el uso de enzimas específicas que catalizan la formación de enlaces amida y éster, lo que resulta en la estructura cíclica de la volonomycina.

Métodos de producción industrial: La producción industrial de volonomycina implica la fermentación de especies de Streptomyces en un entorno controlado. El proceso de fermentación está optimizado para maximizar el rendimiento de volonomycina, y el compuesto se extrae y purifica posteriormente utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La volonomycina sufre varios tipos de reacciones químicas, incluida la complejación con iones metálicos, particularmente iones potasio. Esta complejación es altamente selectiva y ocurre en condiciones suaves, lo que hace que la volonomycina sea un ionóforo eficaz .

Reactivos y condiciones comunes: Las reacciones de complejación típicamente involucran el uso de sales de potasio, como cloruro de potasio o perclorato de potasio, en disolventes acuosos u orgánicos. Las condiciones de reacción son generalmente suaves, con la complejación que ocurre a temperatura ambiente .

Productos principales: El producto principal de estas reacciones es el complejo volonomycina-potasio, que es altamente estable y se puede utilizar en diversas aplicaciones bioquímicas .

Aplicaciones Científicas De Investigación

La volonomycina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La volonomycina funciona como un transportador específico de potasio facilitando el movimiento de los iones potasio a través de las membranas lipídicas “hacia abajo” del gradiente de potencial electroquímico . El compuesto forma un complejo con los iones potasio, que luego se transporta a través de la membrana. Este proceso es altamente selectivo para los iones potasio sobre los iones sodio, debido a las interacciones de unión específicas entre la volonomycina y el potasio .

Comparación Con Compuestos Similares

La volonomycina es única entre los ionóforos debido a su alta selectividad para los iones potasio. Los compuestos similares incluyen:

La estructura única de la volonomycina y su alta selectividad para los iones potasio la convierten en una herramienta valiosa en diversas aplicaciones científicas e industriales.

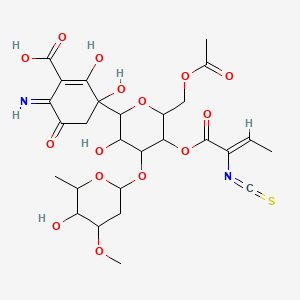

Propiedades

Fórmula molecular |

C27H34N2O15S |

|---|---|

Peso molecular |

658.6 g/mol |

Nombre IUPAC |

3-[6-(acetyloxymethyl)-3-hydroxy-4-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C27H34N2O15S/c1-5-12(29-9-45)26(37)44-21-15(8-40-11(3)30)42-24(27(38)7-13(31)18(28)17(23(27)34)25(35)36)20(33)22(21)43-16-6-14(39-4)19(32)10(2)41-16/h5,10,14-16,19-22,24,28,32-34,38H,6-8H2,1-4H3,(H,35,36)/b12-5-,28-18? |

Clave InChI |

JDQIPVJZDQWDSX-ITVONCJVSA-N |

SMILES isomérico |

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |

SMILES canónico |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)

![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)

![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)

![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)